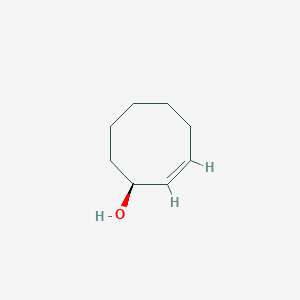

axial-(E)-Cyclooct-2-en-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(1S,2Z)-cyclooct-2-en-1-ol |

InChI |

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2/b6-4-/t8-/m1/s1 |

InChI Key |

UJZBDMYKNUWDPM-RZAAKKIOSA-N |

Isomeric SMILES |

C1CC/C=C\[C@H](CC1)O |

Canonical SMILES |

C1CCC=CC(CC1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Axial E Cyclooct 2 En 1 Ol and Its Derivatives

Stereoselective and Diastereoselective Synthesis of Cyclooctenols

The controlled synthesis of specific stereoisomers of cyclooctenols is crucial for their application in various fields, including medicinal chemistry and materials science. The following sections detail key strategies that have been developed to achieve high levels of stereoselectivity and diastereoselectivity.

Photoisomerization Strategies and Process Enhancements

Photoisomerization of the readily available (Z)-cyclooctene precursors to the more strained (E)-isomers is a cornerstone in the synthesis of trans-cyclooctenes. This transformation is often thermodynamically unfavorable, necessitating specific techniques to drive the reaction towards the desired product.

The direct photoisomerization of (Z)-cyclooctenes is often inefficient. However, the use of triplet sensitizers can facilitate the desired (Z) to (E) isomerization. Methyl benzoate (B1203000) is a commonly employed sensitizer (B1316253) in these reactions. Chiral aromatic amides have also been investigated as sensitizers in the enantiodifferentiating photoisomerization of (Z)-cyclooctene, leading to the formation of the chiral (E)-isomer with modest enantiomeric excesses. The choice of sensitizer and solvent can influence the enantiomeric excess of the product, with non-polar solvents generally favoring higher selectivity. Furthermore, supramolecular approaches using DNA and RNA as chiral photosensitizers in aqueous solutions have been shown to induce the enantiodifferentiating photoisomerization of (Z)-cyclooctene, yielding the (E)-isomer with enantiomeric excesses of up to 15%.

| Sensitizer/System | Substrate | Solvent | Enantiomeric Excess (ee) | Reference |

| Chiral Aromatic Amides | (Z)-cyclooctene | Pentane | Up to 14% | |

| DNA/RNA | (Z)-cyclooctene | Aqueous | Up to 15% | |

| Ethyl Benzoate | (Z)-cyclooct-4-enol | Cyclohexane (B81311)/Water | Not reported (focus on yield) |

A significant advancement in photoisomerization has been the integration of flow chemistry. This technique offers several advantages over batch processes, including improved scalability, safety, and reaction efficiency. A common setup involves a closed-loop flow reactor where a solution of the (Z)-cyclooctene and a sensitizer is continuously irradiated with UV light. To drive the equilibrium towards the (E)-isomer, the reaction mixture is passed through a column containing silver nitrate (B79036) (AgNO₃) impregnated on silica (B1680970) gel. The silver ions selectively complex with the more strained (E)-isomer, effectively removing it from the reaction mixture and allowing for the continued isomerization of the remaining (Z)-isomer. This continuous process allows for the production of significant quantities of the desired (E)-isomer. Low-cost flow photoreactors have been constructed from readily available components, making this technology more accessible.

| Flow System Feature | Advantage | Reference(s) |

| Closed-loop reactor | Continuous processing, increased throughput | |

| In-line AgNO₃/SiO₂ trap | Selective removal of (E)-isomer, drives equilibrium | |

| FEP tubing | UV transparency, chemical resistance | |

| Low-cost components | Increased accessibility of the technology |

Nucleophilic Addition Approaches to Trans-Cyclooctenones as Precursors

A powerful and highly diastereoselective method for the synthesis of axial-substituted trans-cyclooctenols involves the nucleophilic addition to a trans-cyclooctenone precursor, specifically trans-cyclooct-4-enone. This approach offers a significant advantage as it allows for the introduction of a wide range of functional groups with high stereocontrol, exclusively affording the axial diastereomer in many cases. The reduction of trans-cyclooct-4-enone with hydride reagents, for instance, leads to the formation of axial-(E)-cyclooct-4-en-1-ol. This high diastereoselectivity is rationalized by computational transition state models. This method provides a short, selective, and scalable route to a diverse family of trans-cyclooctenes with potentially favorable physicochemical properties.

| Nucleophile | Precursor | Product | Diastereoselectivity | Reference |

| Hydride | trans-cyclooct-4-enone | axial-(E)-cyclooct-4-en-1-ol | Exclusive axial |

Catalytic Asymmetric Syntheses of Cyclic Allylic Alcohols

The enantioselective synthesis of allylic alcohols is a well-established field, with several catalytic asymmetric methods being applicable to the synthesis of chiral cyclooctenols. While direct catalytic asymmetric synthesis of axial-(E)-cyclooct-2-en-1-ol is not extensively documented, general methodologies can be adapted. These include the catalytic asymmetric reduction of enones and the catalytic asymmetric addition of vinyl nucleophiles to aldehydes. For instance, chiral palladium(II) catalysts have been successfully employed in the enantioselective SN2′ substitution of allylic trichloroacetimidates with carboxylic acids to produce chiral allylic esters, which can be subsequently hydrolyzed to the corresponding alcohols.

| Catalyst System | Reaction Type | Substrate Type | Enantioselectivity | Reference(s) |

| Palladium(II)/Chiral Ligand | Asymmetric Allylic Esterification | (Z)-2-alkene-1-ols | High ee | |

| Iridium(I)/Phosphoramidite | Asymmetric Allylic Alkylation | Allylic ethers/carbonates | High ee | |

| Copper/Chiral Oxazoline Ligands | Asymmetric Allylic Oxidation | Alkenes | Up to 96% ee |

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a powerful strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Lipases are frequently used biocatalysts for the kinetic resolution of alcohols. For example, the lipase-catalyzed acetylation of racemic (Z)-cyclooct-5-ene-1,2-diol has been demonstrated, although with moderate enantiomeric purity under the reported conditions. The efficiency of lipase-catalyzed kinetic resolutions can be influenced by factors such as the choice of lipase (B570770), the acyl donor, the solvent, and the reaction temperature. Microwave irradiation has also been shown to enhance the conversion and in some cases the enantioselectivity of lipase-catalyzed resolutions of cyclooctene (B146475) derivatives.

| Enzyme | Substrate | Acyl Donor | Enantiomeric Excess (ee) of Product | Reference |

| Candida antarctica lipase B (CaLB) | trans-(Z)-cyclooct-5-en-1,2-diol | Vinyl butanoate | Enhanced ee | |

| Pseudomonas cepacia lipase (PS-D) | (Z)-cyclooct-5-ene-1,2-diol | Vinyl acetate | 50% ee (monoacetate) |

Ring Expansion and Cyclization Strategies for Medium-Ring Scaffolds

Ring expansion and cyclization are powerful techniques for constructing medium-ring systems, which are important structural motifs in many biologically active compounds. mdpi.comnih.gov Traditional end-to-end cyclization methods are often inefficient for forming medium-sized rings. nih.gov To address this, strategies that involve the expansion of smaller, more readily formed rings have gained prominence. nih.gov These methods can avoid the high dilution conditions typically required for direct macrocyclization. nih.govyork.ac.uk

One notable approach involves the cleavage of carbon-carbon single or double bonds in polycyclic precursors to generate medium-sized rings. mdpi.com For instance, the oxidative cleavage of a C=C double bond in bridged polycyclic compounds offers a pathway to medium-ring lactones and lactams. mdpi.com Similarly, selective cleavage of N-N bonds has been utilized for the synthesis of nitrogen-containing medium-sized rings. mdpi.com

Transition-metal-catalyzed intramolecular cyclization is another key strategy for synthesizing medium-sized heterocycles. mdpi.com Metals such as palladium, copper, gold, and silver are employed to catalyze the formation of carbon-carbon or carbon-heteroatom bonds, leading to the desired ring structures. mdpi.com

Cascade Reactions and Multi-component Assembly in Medium-Ring Synthesis

Cascade reactions, also known as domino reactions, offer an efficient means of synthesizing complex molecules like medium-ring scaffolds from simpler starting materials in a single operation. rsc.orgnih.gov These reactions are designed to proceed through a series of intramolecular steps, often involving the formation of kinetically favored 5- to 7-membered rings, which then undergo in situ ring expansion to yield the desired medium-sized ring. nih.gov This approach avoids the challenges associated with direct medium-ring formation. nih.gov

A modular synthetic approach has been developed that allows for the assembly of linear precursors, which can then be converted into a wide array of functionalized medium-sized rings and macrocycles through various cyclization/ring expansion (CRE) cascade protocols. nih.gov For example, a linear carboxylic acid containing an internal tertiary amine can undergo activation, followed by cyclization to form a charged reactive intermediate, which then expands to the final lactam or lactone product. acs.org

The Nucleophile-Induced Cyclization/Ring Expansion (NICE) concept is another powerful cascade strategy. whiterose.ac.uk In this method, a linear precursor containing an electrophilic component, an internal nucleophile, and a terminal nucleophile is converted into a medium-sized ring or macrocycle. whiterose.ac.uk By incorporating multiple internal nucleophiles, longer cascade processes can be achieved, leading to larger ring systems. nih.gov

| Reaction Type | Key Features | Resulting Structures |

| Cyclization/Ring Expansion (CRE) Cascade | Proceeds through kinetically favored 5-7 membered ring cyclizations followed by in situ ring expansion. Avoids high dilution conditions. | Functionalized medium-sized rings and macrocycles. nih.gov |

| Nucleophile-Induced Cyclization/Ring Expansion (NICE) | Involves an electrophilic component, an internal nucleophile, and a terminal nucleophile in a linear precursor. whiterose.ac.uk | Medium-sized rings and macrocycles. whiterose.ac.uk |

| Conjugate Addition/Ring Expansion (CARE) Cascade | A two-step sequence involving conjugate addition followed by ring expansion. nih.gov | Medium-sized and macrocyclic lactams. nih.gov |

Green Chemistry Approaches in Cyclooctenol Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. arkat-usa.orgyoutube.com In the context of cyclooctenol synthesis, this involves the use of environmentally benign solvents, catalysts, and reaction conditions. mdpi.com

Key aspects of green chemistry in organic synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a primary focus. mdpi.com Water, in particular, is an attractive medium due to its safety, affordability, and environmental friendliness. arkat-usa.org

Green Catalysts: The development of safe, reusable, and biodegradable catalysts is crucial. mdpi.com These catalysts should exhibit high reaction rates to afford products in high yields with shorter reaction times. mdpi.com

Energy Efficiency: Employing energy-efficient methods such as microwave or ultrasonic irradiation can significantly reduce energy consumption compared to conventional heating. mdpi.com

While specific examples of green chemistry approaches applied directly to the synthesis of this compound are not extensively detailed in the provided search results, the general principles of green chemistry are broadly applicable to its synthesis and the synthesis of its derivatives. The goal is to develop synthetic routes that are not only efficient but also environmentally responsible.

Derivatization and Functionalization Strategies of this compound

The functionalization of this compound and its derivatives allows for the introduction of diverse chemical properties and functionalities, expanding their potential applications. acs.org These strategies can target either the hydroxyl group or the cyclooctene scaffold.

Chemical Modification of the Hydroxyl Group

The hydroxyl group of this compound is a prime site for chemical modification. Various strategies can be employed to transform this functional group, thereby altering the molecule's properties.

Common modifications of the hydroxyl group include:

Esterification and Etherification: The hydroxyl group can be converted to an ester or an ether. For example, reaction with an acyl halide or acid anhydride (B1165640) can yield the corresponding ester. mdpi.com Silyl (B83357) ethers can be formed by reacting the alcohol with a silyl halide, offering a means of protection or further functionalization. nih.gov

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (E)-cyclooct-2-en-1-one.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate, which facilitates nucleophilic substitution reactions. researchgate.net This allows for the introduction of a wide range of other functional groups.

A rhodium-catalyzed O-H insertion reaction using a diazoester is a selective method for functionalizing the hydroxyl group, allowing for the introduction of a terminal alkyne for subsequent "click" chemistry. nih.gov

| Modification Type | Reagents/Conditions | Resulting Functional Group |

| Esterification | Acyl halide or acid anhydride | Ester |

| Etherification | Alkyl halide with base | Ether |

| Silylation | Silyl halide with base | Silyl ether |

| Oxidation | Oxidizing agent (e.g., PCC, Swern) | Ketone |

| Tosylation | Tosyl chloride with pyridine | Tosylate |

Introduction of Diverse Functionalities onto the Cyclooctene Scaffold

Beyond the hydroxyl group, the cyclooctene ring itself can be functionalized. The double bond within the cyclooctene scaffold is a key site for introducing new functionalities.

Methods for functionalizing the cyclooctene scaffold include:

Thiol-ene Click Chemistry: This method can be used to introduce polar hydroxyl groups onto the carbon-carbon double bond of a polycyclooctene backbone.

Ring-Opening Metathesis Polymerization (ROMP): Functionalized cyclooctene monomers can be polymerized using a ruthenium-based catalyst to incorporate functionalities such as alcohols, ketones, esters, and bromine into the polymer backbone. umn.edu

Epoxidation: The double bond can be converted to an epoxide, which can then be opened by various nucleophiles to introduce a range of functional groups.

Addition Reactions: Various reagents can add across the double bond, such as halogens or hydrogen halides, to introduce new substituents.

These derivatization and functionalization strategies are crucial for tuning the properties of this compound and creating a diverse library of related compounds for various applications.

Mechanistic Investigations and Reaction Pathways of Axial E Cyclooct 2 En 1 Ol

Reactivity in Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The IEDDA reaction between a strained alkene (dienophile) and an electron-deficient diene, typically a 1,2,4,5-tetrazine, is an exceptionally fast and selective bioorthogonal ligation. enamine.netenamine.net The high degree of ring strain in the trans-cyclooctene (B1233481) core of axial-(E)-cyclooct-2-en-1-ol makes it a highly reactive dienophile in these cycloadditions. nih.govenamine.net

The ligation of trans-cyclooctenes with tetrazines is characterized by remarkably fast reaction kinetics, with second-order rate constants reaching as high as 10^7 M⁻¹s⁻¹ under physiological conditions. nih.gov The rate of this reaction is governed by the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile (the TCO derivative) and the lowest unoccupied molecular orbital (LUMO) of the diene (the tetrazine). nih.gov A smaller energy gap facilitates a faster reaction. researchgate.net

The reactivity of this compound is significantly influenced by the nature of the tetrazine coupling partner. Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, thereby accelerating the reaction. nih.govenamine.net For instance, tetrazines bearing pyridyl or pyrimidinyl substituents are more reactive than those with electron-donating methyl groups. nih.gov

Studies have demonstrated that the axial configuration of the hydroxyl group in TCO derivatives leads to enhanced reactivity compared to the equatorial isomer. For example, a diol-derivatized axial TCO exhibited a rate constant (k₂) of (150 ± 8) × 10³ M⁻¹s⁻¹ with a 3,6-dipyridyl-s-tetrazine, which is over twice as fast as the axial diastereomer of trans-cyclooct-4-enol (k₂ = (70 ± 2) × 10³ M⁻¹s⁻¹). nih.gov This highlights the subtle but significant impact of stereochemistry on reaction kinetics.

Table 1: Comparative Reaction Rates of TCO Derivatives in IEDDA Reactions

| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) |

|---|---|---|

| Diol-derivatized axial-TCO | 3,6-dipyridyl-s-tetrazine | (150 ± 8) × 10³ M⁻¹s⁻¹ |

| Axial-trans-cyclooct-4-enol | 3,6-dipyridyl-s-tetrazine | (70 ± 2) × 10³ M⁻¹s⁻¹ |

| General trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 M⁻¹s⁻¹ sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

The high reactivity of trans-cyclooctenes in IEDDA reactions is fundamentally driven by the strain associated with the trans double bond within the eight-membered ring. This strain is released upon cycloaddition as the alkene rehybridizes from sp² to sp³ geometry. The axial orientation of the hydroxyl group in this compound contributes to this reactivity. enamine.net Quantum mechanical calculations have shown that the axial isomer requires a smaller distortion energy to reach the transition state of the ligation compared to its equatorial counterpart. nih.gov

Furthermore, steric factors, such as geminal substitution on the TCO core, can increase the olefinic strain, leading to even faster kinetics. nih.gov The electron-withdrawing effect of the substituent in the axial position can also lower the HOMO-LUMO gap, further enhancing the reaction rate. nih.gov Comparative studies have confirmed that the axial isomer of trans-cyclooct-2-enol exhibits higher activity than the equatorial isomer, a trend also observed with trans-cyclooct-4-enol. nih.gov

The IEDDA reaction between a TCO derivative and a tetrazine proceeds through a concerted [4+2] cycloaddition mechanism to form an unstable, highly-strained bicyclic intermediate. researchgate.net This intermediate then rapidly undergoes a retro-Diels-Alder reaction, eliminating dinitrogen (N₂) gas to yield a stable 4,5-dihydropyridazine product. researchgate.net This dihydropyridazine (B8628806) may subsequently isomerize to a 1,4-dihydropyridazine before tautomerizing to the final pyridazine (B1198779) conjugate. researchgate.net

In the specific case of this compound, the allylic hydroxyl group introduces the possibility of subsequent elimination reactions. This property is the foundation of "click-to-release" chemistry. enamine.net After the initial IEDDA cycloaddition and N₂ elimination, the resulting dihydropyridazine can undergo a base- or acid-catalyzed elimination of the hydroxyl group (or a derivative) to regenerate an aromatic pyridazine system, thereby releasing a payload molecule that was attached via the allylic oxygen.

Oxidative Rearrangements of Cyclic Tertiary Allylic Alcohols

While this compound is a secondary allylic alcohol, the principles governing the oxidative rearrangement of cyclic tertiary allylic alcohols provide a framework for understanding its potential transformations. These rearrangements typically convert tertiary allylic alcohols into β-disubstituted α,β-unsaturated ketones. organic-chemistry.orgelsevierpure.com Reagents such as 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO) or oxoammonium salts derived from TEMPO are effective for this transformation. organic-chemistry.orgorganic-chemistry.orgnih.gov

The proposed mechanisms for these reactions involve two potential pathways:

Solvolysis: Formation of an allylic cation intermediate, which then rearranges. organic-chemistry.org

Concerted Rearrangement: Formation of a tertiary iodic ester (with IBX) or a similar intermediate that undergoes a concerted rearrangement. organic-chemistry.orgorganic-chemistry.org

The choice of pathway can depend on the substrate and reaction conditions. For instance, with oxoammonium salts, the counteranion plays a crucial role; non-nucleophilic, bulky counteranions like BF₄⁻ are effective, while more nucleophilic anions are not. organic-chemistry.org The addition of water can also influence the reaction pathway, sometimes favoring an SN2' mechanism. organic-chemistry.org Although these methods are primarily described for five- and six-membered rings, they have been successfully applied to medium-ring substrates as well. organic-chemistry.orgnih.gov

Nucleophilic Additions to Cyclooctenone Precursors

The synthesis of this compound and its derivatives often relies on the nucleophilic addition to a cyclooctenone precursor. A highly selective and scalable route involves the 1,2-addition of a hydride reagent to the corresponding ketone, (E)-cyclooct-2-en-1-one. nih.gov Experimental results show that the nucleophilic addition of a hydride exclusively affords the axial diastereomer, demonstrating remarkable stereocontrol. nih.gov This selectivity is crucial for accessing the more reactive axial isomer for subsequent IEDDA applications. This synthetic strategy provides a convergent approach to various axial-TCO conjugates starting from a central ketone intermediate. nih.gov

Photoinduced Transformations beyond Isomerization

Trans-cyclooctenes are known to be photosensitive. eur.nl A significant photoinduced transformation is the isomerization of the reactive trans (E) isomer to the much less reactive cis (Z) conformer. eur.nl This isomerization can occur via a radical-catalyzed reaction and represents a limitation for in vivo applications where exposure to light might occur. eur.nl This process is a critical consideration in the design of experiments and applications involving this compound, as the loss of the strained trans-configuration leads to a dramatic decrease in its IEDDA reactivity.

Computational Chemistry and Theoretical Studies on Axial E Cyclooct 2 En 1 Ol

Conformational Analysis and Energy Landscapes of Cyclooctenes

The eight-membered ring of cyclooctene (B146475) is highly flexible, leading to a complex potential energy surface with multiple conformers. The introduction of a trans double bond significantly increases the ring strain, which in turn governs the accessible conformations and their relative energies.

Computational studies on the parent trans-cyclooctene (B1233481) (TCO) have identified two primary low-energy conformations: the crown and the half-chair. The crown conformation is the global minimum on the potential energy surface, exhibiting a structure analogous to the chair conformation of cyclohexane (B81311) with alternating axial and equatorial hydrogen atoms. The half-chair conformation is significantly higher in energy.

Ab initio calculations have quantified the energy difference between these two conformations. The half-chair conformation of TCO is estimated to be 5.9 kcal/mol higher in energy than the more stable crown conformation. This energy difference is a critical factor in the reactivity of TCO derivatives, as forcing the ring into a higher-energy conformation can lead to accelerated reaction rates. The introduction of substituents, such as the hydroxyl group in an axial position in axial-(E)-Cyclooct-2-en-1-ol, is expected to influence the relative energies of these conformers, although the fundamental crown and half-chair forms remain the most relevant.

The strain energy of trans-cyclooctenes is a key determinant of their reactivity. Computational methods are instrumental in quantifying this strain. For the parent trans-cyclooctene, the strain energy is substantial, contributing to its high reactivity in cycloaddition reactions.

The energy barrier for the racemization of trans-cyclooctene has been computationally determined to be 35.6 kcal/mol, indicating high stability towards enantiomerization. The presence of a hydroxyl group, as in this compound, can influence the conformational energy barriers, potentially providing pathways for interconversion between different ring conformations. DFT calculations on functionalized trans-cyclooctenes have shown that axial isomers are generally higher in energy than their equatorial counterparts. For instance, the axial isomer of a hydroxylated TCO was found to be 1.1 kcal/mol higher in energy than the corresponding equatorial isomer, a factor that contributes to its enhanced reactivity. nih.gov

Transition State Modeling and Reaction Coordinate Analysis in Cyclooctene Reactivity

Transition state modeling is a powerful computational tool for understanding and predicting the reactivity and stereoselectivity of chemical reactions. For trans-cyclooctene derivatives, this has been particularly insightful in the context of their synthesis and subsequent cycloaddition reactions.

A notable example is the diastereoselective synthesis of axial-trans-cyclooctenols ("a-TCOs") through the nucleophilic addition to a trans-cyclooct-4-enone precursor. youtube.comchemrxiv.orgrsc.org Transition state calculations were employed to rationalize the high diastereoselectivity observed in these reactions. youtube.comchemrxiv.orgrsc.org Specifically, the barriers for the reaction of LiAlH₄ with the ketone precursor were calculated, predicting that nucleophilic attack from the equatorial face to yield the axial alcohol is significantly favored over axial attack. youtube.comchemrxiv.org

The calculated activation barriers for this reaction provide a quantitative understanding of the stereochemical outcome. These theoretical predictions were subsequently confirmed by experimental results, highlighting the predictive power of transition state modeling. youtube.comchemrxiv.org

| Mode of Attack | Calculated ΔG‡ (kcal/mol) | Calculated ΔH‡ (kcal/mol) |

|---|---|---|

| Equatorial (leading to axial alcohol) | 14.09 | 12.00 |

| Axial (leading to equatorial alcohol) | 16.85 | 15.37 |

Quantum Chemical Calculations (DFT, Ab Initio, CBS-APNO)

A variety of quantum chemical methods have been applied to the study of trans-cyclooctene systems, each offering a different balance of accuracy and computational cost.

Ab initio methods: These calculations, based on first principles, have been crucial in determining the fundamental conformational preferences and energy differences in trans-cyclooctene.

Density Functional Theory (DFT): DFT methods, such as M06L, are widely used for geometry optimizations and transition state searches in larger systems, including substituted trans-cyclooctenes. nih.govyoutube.comchemrxiv.org The inclusion of a solvent model, such as the Solvation Model based on Density (SMD), allows for the simulation of reactions in solution.

Complete Basis Set (CBS) methods: High-accuracy methods like CBS-APNO can provide benchmark-quality energies for smaller systems, which can then be used to validate the results from more computationally efficient methods.

These quantum chemical calculations are essential for constructing accurate potential energy surfaces and for calculating the thermodynamic and kinetic parameters that govern the behavior of this compound and related compounds.

Predictive Modeling of Reactivity and Stereoselectivity

Computational models have proven to be highly effective in predicting the reactivity and stereoselectivity of trans-cyclooctene derivatives. As demonstrated in the diastereoselective synthesis of a-TCOs, transition state calculations can accurately predict the preferred stereochemical outcome of a reaction. youtube.comchemrxiv.orgrsc.org

Furthermore, computational studies have established a clear link between the ground-state energy of a TCO isomer and its reactivity. The finding that the higher-energy axial isomer of a hydroxylated TCO is more reactive than the lower-energy equatorial isomer provides a predictive principle for designing more reactive dienophiles for applications such as bioorthogonal chemistry. nih.gov The enhanced reactivity of axial-substituted TCOs has been experimentally verified, with the axial isomer of 5-hydroxy-trans-cyclooctene reacting approximately four times faster than its equatorial counterpart in a Diels-Alder reaction. nih.gov

| Compound | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|

| axial-5-hydroxy-trans-cyclooctene | ~8.0 x 10⁴ |

| equatorial-5-hydroxy-trans-cyclooctene | ~2.0 x 10⁴ |

These examples underscore the power of computational chemistry to not only rationalize experimental observations but also to guide the design of new molecules with desired properties and reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclooctenols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual nuclei.

¹H and ¹³C NMR for Structural Confirmation and Purity Assessment

One-dimensional ¹H and ¹³C NMR spectra serve as the primary methods for confirming the molecular structure of axial-(E)-Cyclooct-2-en-1-ol and assessing its purity. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic environment of each carbon atom. Unambiguous assignments for the carbon signals in the parent cyclooct-2-enol structure have been established through the analysis of various monodeuterated isotopomers. rsc.org

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The presence of signals in the olefinic region confirms the C=C double bond, while the carbinol proton signal is characteristic of the alcohol functionality. The integration of these signals allows for a quantitative assessment of the compound's purity.

Table 1: Representative NMR Data for Cyclooct-2-en-1-ol Note: Exact chemical shifts can vary slightly based on solvent and experimental conditions. The data below is based on established assignments for the cyclooctenol ring system. rsc.org

| Carbon Atom | ¹³C Chemical Shift (ppm) | Corresponding Proton(s) | ¹H Chemical Shift (ppm) |

| C1 | ~68.5 | H1 (carbinol) | ~4.0-4.2 |

| C2 | ~134.2 | H2 (vinylic) | ~5.5-5.7 |

| C3 | ~130.8 | H3 (vinylic) | ~5.6-5.8 |

| C4 | ~26.1 | H4 | ~2.0-2.2 |

| C5 | ~25.9 | H5 | ~1.4-1.6 |

| C6 | ~29.3 | H6 | ~1.2-1.4 |

| C7 | ~33.1 | H7 | ~1.5-1.7 |

| C8 | ~35.4 | H8 | ~1.8-2.0 |

Advanced NMR Techniques for Stereochemical Assignment

While 1D NMR confirms the constitution of the molecule, advanced 2D NMR techniques are essential for assigning its specific stereochemistry—namely the (E)-configuration of the double bond and the axial orientation of the hydroxyl group. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful methods that detect through-space interactions between protons that are in close proximity, regardless of their through-bond connectivity. libretexts.orgcolumbia.edu For this compound, these experiments are crucial:

Stereochemistry of the Hydroxyl Group: A NOESY or ROESY experiment would reveal cross-peaks between the carbinol proton (H1) and other protons on the same face of the cyclooctene (B146475) ring. The presence of specific correlations to protons within the ring confirms the axial disposition of the hydroxyl group.

Configuration of the Double Bond: The (E)-geometry of the alkene is characterized by a large vicinal coupling constant (J) between the vinylic protons (H2 and H3). Furthermore, a NOESY experiment can show a correlation between the carbinol proton (H1) and the vinylic proton at C3, an interaction that is geometrically plausible in the (E)-isomer but unlikely in the (Z)-isomer. This through-space correlation provides definitive proof of the double bond's configuration. acdlabs.comresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with very high precision. For this compound (molecular formula C₈H₁₄O), HRMS can measure the molecular mass to within a few parts per million of its theoretical value (126.10446 Da). uni.lu This level of accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass but different atomic compositions. This confirmation is a critical step in the structural verification process.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Reaction Monitoring and Intermediate Identification

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful analytical technique that combines the high separation efficiency of UPLC with the sensitive detection capabilities of mass spectrometry. mdpi.com This method is exceptionally well-suited for real-time reaction monitoring in the synthesis of cyclooctenols. waters.comlcms.cz

During a synthesis, small aliquots of the reaction mixture can be injected into the UPLC-MS system. The rapid separation allows for the simultaneous monitoring of:

The consumption of starting materials.

The formation of the desired product, this compound.

The appearance and disappearance of any reaction intermediates or side products. chromatographyonline.com

By tracking the relative abundance of the mass ions corresponding to each species over time, chemists can accurately determine reaction kinetics and endpoints, leading to optimized reaction conditions and improved yields. lcms.cz

Chiroptical Spectroscopy for Planar Chirality Assessment

The (E)-configuration of the double bond within the eight-membered ring of cyclooctenol introduces a significant amount of ring strain. To accommodate this, the ring adopts a twisted, non-planar conformation. This molecular arrangement lacks an internal plane of symmetry and cannot be superimposed on its mirror image, giving rise to a form of stereoisomerism known as planar chirality. aps.orgcas.cz

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.org Circular Dichroism (CD) spectroscopy is a primary tool for investigating this type of chirality. mdpi.comresearchgate.net The two enantiomers of a planar chiral molecule, such as the (pR)- and (pS)-isomers of (E)-cyclooctenol, will produce CD spectra that are mirror images of each other. By comparing the experimentally measured CD spectrum to theoretical calculations or known standards, the absolute configuration of the chiral plane can be determined. rsc.org This technique is therefore essential for assessing the enantiomeric purity and assigning the absolute stereochemistry of chiral cyclooctenol derivatives.

Applications in Advanced Organic Synthesis and Chemical Biology

Role as a Strained Dienophile in Bioorthogonal Ligation Reactions

The defining feature of axial-(E)-Cyclooct-2-en-1-ol in a biological context is its exceptional reactivity as a dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions. This type of reaction, often termed "click chemistry," is characterized by its rapid kinetics, high specificity, and biocompatibility, allowing for chemical transformations to occur within living systems without interfering with native biochemical processes.

The reactivity of trans-cyclooctenes is largely dictated by their ring strain. The axial conformation of the hydroxyl group in this compound contributes to a higher ground-state energy compared to its equatorial counterpart, which in turn lowers the activation energy of the IEDDA reaction, leading to faster reaction rates. This enhanced reactivity is particularly advantageous for in vivo applications where low concentrations of reactants are typically used. The most common reaction partner for trans-cyclooctenes in bioorthogonal chemistry is a class of electron-deficient dienes known as tetrazines. The reaction between a trans-cyclooctene (B1233481) and a tetrazine is exceedingly fast, with second-order rate constants reaching as high as 10^6 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.

Integration into Bioorthogonal Probes and Molecular Tools for Chemical Biology

The high reactivity and bioorthogonality of the trans-cyclooctene moiety make this compound an attractive component for the construction of bioorthogonal probes and molecular tools. The hydroxyl group provides a convenient handle for conjugation to a wide range of molecules, including fluorophores, affinity tags, and therapeutic agents.

Once incorporated into a larger molecule, the this compound unit can be used to label and track biomolecules in living cells. For example, a protein of interest can be metabolically or genetically engineered to incorporate a tetrazine-bearing unnatural amino acid. Subsequent introduction of a probe functionalized with this compound results in a rapid and specific covalent linkage between the probe and the protein, enabling its visualization by fluorescence microscopy or its isolation for further study. The fast kinetics associated with the axial isomer are particularly beneficial for capturing transient biological events.

"Click-to-Release" Strategies for Controlled Molecular Disassembly

Beyond simple ligation, the IEDDA reaction of functionalized trans-cyclooctenes can be engineered to trigger the release of a payload, a strategy known as "click-to-release." In this approach, a molecule of interest is attached to the this compound scaffold via a self-immolative linker, often a carbamate.

The ligation of this construct with a tetrazine initiates the Diels-Alder cycloaddition, which is followed by a rapid intramolecular electronic rearrangement. This rearrangement leads to the fragmentation of the linker and the subsequent release of the payload molecule in its unmodified form. This traceless release mechanism is highly efficient and has been widely adopted for the controlled delivery of molecules in biological systems.

Prodrug Activation and Decaging Applications via Bioorthogonal Reactions

The "click-to-release" strategy has found significant application in the development of bioorthogonal prodrug activation therapies. In this paradigm, a potent therapeutic agent is chemically "caged" by linking it to this compound, rendering it biologically inactive. This prodrug can then be administered systemically.

Activation of the drug occurs only at the desired site of action through the administration of a tetrazine-bearing molecule that can be targeted to a specific tissue or cell type. The ensuing bioorthogonal reaction uncages the drug, restoring its therapeutic activity with high spatiotemporal control. This approach minimizes off-target toxicity and enhances the therapeutic index of the drug. The rapid decaging kinetics afforded by the axial-trans-cyclooctene isomer are crucial for achieving a rapid therapeutic response upon administration of the activating agent.

Scaffold for Complex Molecule Synthesis

The carbocyclic framework of this compound also serves as a versatile starting material for the synthesis of more complex molecular architectures, particularly those containing medium-sized rings and macrocycles.

Building Blocks for Medium-Sized Ring Systems

Medium-sized rings (8-11 membered) are prevalent in a variety of biologically active natural products, yet their synthesis is often challenging due to unfavorable entropic and enthalpic factors. This compound provides a pre-formed eight-membered ring that can be stereoselectively functionalized and elaborated into more complex medium-ring systems.

The resident alkene and alcohol functionalities serve as handles for a variety of synthetic transformations, including epoxidation, dihydroxylation, and various coupling reactions. These modifications allow for the introduction of new stereocenters and functional groups, paving the way for the synthesis of a diverse range of medium-sized ring-containing target molecules.

Precursors for Macrocyclic Architectures

Macrocycles are another important class of molecules with diverse applications in medicine and materials science. The synthesis of macrocycles often relies on ring-closing metathesis (RCM) reactions. This compound can be derivatized with a pendant olefinic chain, and subsequent RCM can be employed to construct larger ring systems. The stereochemistry of the starting cyclooctene (B146475) can influence the conformational preference of the resulting macrocycle. This approach provides a convergent and efficient route to complex macrocyclic structures that would be difficult to access through traditional linear cyclization methods.

Supramolecular Assembly and Host-Guest Chemistry with Cyclooctenol Derivatives

The unique structural and stereochemical features of cyclooctenol derivatives, such as this compound, make them intriguing candidates for supramolecular assembly and host-guest chemistry. The strained trans-double bond within the eight-membered ring, combined with the presence and orientation of the hydroxyl group, offers specific points of interaction for the formation of non-covalent complexes with various host molecules. While direct studies on the supramolecular behavior of this compound are not extensively documented, principles derived from related systems provide a strong basis for understanding its potential in this field.

The formation of host-guest complexes is governed by a range of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. oatext.com The hydroxyl group of this compound can act as a hydrogen bond donor and acceptor, providing a directional handle for association with complementary host molecules. Furthermore, the hydrophobic cyclooctyl backbone can be encapsulated within the cavities of suitable macrocyclic hosts.

Interaction with Cyclodextrins and Other Synthetic Receptors

Cyclodextrins are a well-known class of macrocyclic hosts composed of glucose units, which possess a hydrophilic exterior and a hydrophobic inner cavity. oatext.comnih.gov This amphiphilic nature makes them capable of encapsulating a wide variety of guest molecules, particularly those with hydrophobic moieties, in aqueous solutions. nih.gov The inclusion of guest molecules within the cyclodextrin (B1172386) cavity can lead to significant changes in their physical and chemical properties, such as increased solubility and stability.

The axial orientation of the hydroxyl group in this compound could play a crucial role in the binding event. It is plausible that the hydroxyl group could form hydrogen bonds with the hydroxyl groups located at the rim of the cyclodextrin cavity, thereby providing additional stability to the inclusion complex. researchgate.net Molecular modeling studies on the inclusion of patchouli alcohol in β-cyclodextrin have suggested the formation of water-bridged hydrogen bonds between the guest's hydroxyl group and the host. nih.gov A similar mechanism could be envisioned for the interaction of this compound.

Beyond cyclodextrins, other synthetic receptors such as calixarenes and resorcinarenes, which also possess well-defined cavities, could serve as potential hosts for cyclooctenol derivatives. The design of synthetic receptors with specific recognition sites for the unique geometry of trans-cyclooctenes could lead to highly selective host-guest systems.

Polymer Functionalization and Material Science Applications

The incorporation of functional groups into polyolefins is a key strategy for tailoring their properties and expanding their applications into more specialized areas. acs.orgpsu.edugfztb.com The presence of a hydroxyl group in this compound makes it a valuable monomer or functionalization agent for the synthesis of advanced polymeric materials. While the direct polymerization of this compound is not widely reported, studies on the post-polymerization functionalization of polycyclooctene (PCOE) to introduce hydroxyl groups offer a close analogy.

Hydroxyl-functionalized polyolefins exhibit modified properties compared to their non-functionalized counterparts. The introduction of polar hydroxyl groups can significantly impact the polymer's surface energy, adhesion, and interactions with other materials. documentsdelivered.comnih.gov For instance, hydroxyl-modified polypropylenes have shown an increase in their glass-transition temperature due to hydrogen bonding between the hydroxyl groups. researchgate.net These interactions can also influence the rheological properties of the polymer in the melt state.

In the context of material science, the hydroxyl group of a cyclooctenol-containing polymer can serve as a reactive handle for further modifications. For example, it can be used for grafting other polymer chains or for the attachment of specific molecules, leading to the creation of materials with tailored functionalities. acs.orgsquarespace.com This approach is valuable for the development of compatibilizers for polymer blends, surface modifiers, and functional coatings. nih.gov

The reactivity of the trans-cyclooctene moiety itself is also a significant asset in material science. Trans-cyclooctenes are known to participate in rapid and selective "click" reactions, such as the inverse-electron-demand Diels-Alder reaction with tetrazines. A polymer bearing the this compound unit would therefore possess a reactive site for bioorthogonal conjugation or for the cross-linking of polymer chains to form networks and gels. The stereochemistry of the substituent on the cyclooctene ring, whether axial or equatorial, can influence the rate of these click reactions.

The table below summarizes the effect of hydroxyl-functionalization on the properties of polypropylene, which can be considered as a model for the expected effects on polymers incorporating cyclooctenol units.

| Property | Effect of Hydroxyl-Functionalization | Underlying Mechanism |

|---|---|---|

| Glass-Transition Temperature (Tg) | Increase | Hydrogen bonding between hydroxyl groups leading to densification of amorphous domains. researchgate.net |

| Melting Point (Tm) | Reduction | Disruption of the polymer backbone regularity by the comonomer units. researchgate.net |

| Crystallinity | Reduction | Exclusion of hydroxyl-containing segments from the crystalline domains and disruption of crystal growth. researchgate.net |

| Melt Viscosity | Increase | Persistence of hydrogen bonding interactions in the melt state. researchgate.net |

| Surface Polarity | Increase | Introduction of polar hydroxyl groups. nih.gov |

Future Directions and Emerging Research Avenues in Axial E Cyclooct 2 En 1 Ol Chemistry

Development of Novel Synthetic Routes and Methodologies

The synthetic accessibility of axial-(E)-cyclooct-2-en-1-ol and its derivatives remains a critical focus of research, with an emphasis on scalability, stereocontrol, and functional group tolerance. Current efforts are concentrated on refining existing methods and discovering new transformations to construct the strained eight-membered ring.

Photochemical Flow Synthesis: A prominent and scalable method for accessing trans-cyclooctenes is the singlet-sensitized photoisomerization of their cis-isomers. nih.gov This transformation can be inefficient in batch reactors due to photodegradation of the desired trans-isomer. researchgate.net To overcome this limitation, closed-loop flow reactors have been designed where the reaction mixture is continuously passed through a column containing silver nitrate (B79036) (AgNO₃) impregnated on silica (B1680970) gel. nih.govnih.gov The silver(I) selectively complexes with the trans-cyclooctene (B1233481), removing it from the photoreaction and driving the equilibrium towards the desired product. nih.govnih.gov This technique has been successfully applied to the synthesis of various functionalized trans-cyclooctenes, including 5-hydroxy-trans-cyclooctene. nih.gov Recent advancements in flow photoreactor design, such as the use of FEP tubing and more efficient sensitizers, have significantly improved the throughput, enabling the production of multi-gram quantities of trans-cyclooctene derivatives at rates of up to 1 gram per hour. udel.edu

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of highly functionalized and polyoxygenated cyclooctenes from acyclic diene precursors. researchgate.net This method, often employing Grubbs' or Schrock's ruthenium catalysts, allows for the construction of the eight-membered ring with embedded stereocenters. researchgate.netwikipedia.orgorganic-chemistry.org A notable aspect of RCM in the synthesis of medium-sized rings is the potential for kinetic control, which can sometimes lead to the unexpected formation of the thermodynamically less stable trans-isomer. researchgate.net While RCM offers broad functional group compatibility, a continuing challenge is the control of E/Z selectivity for the newly formed double bond. researchgate.net

Diastereoselective Synthetic Approaches: The stereocontrolled synthesis of specific diastereomers of functionalized trans-cyclooctenes is crucial for their application. A recently developed strategy involves the stereocontrolled 1,2-addition of nucleophiles to a trans-cyclooct-4-enone precursor. udel.edugoogle.com This method provides access to a class of compounds termed "a-TCOs" with high diastereoselectivity. google.com Computational transition state models have been instrumental in rationalizing the observed stereochemical outcomes of these additions. google.com These diastereoselective routes are critical for obtaining specific isomers like this compound without the need for challenging chromatographic separations. nih.gov

| Synthetic Method | Key Features | Advantages | Challenges |

| Photochemical Flow Synthesis | Singlet-sensitized isomerization of cis-isomers; selective trapping of trans-isomer with AgNO₃. nih.govnih.gov | Scalable, provides access to a range of functionalized derivatives. nih.govudel.edu | Requires specialized flow reactor setup; potential for photodegradation. researchgate.net |

| Ring-Closing Metathesis (RCM) | Intramolecular metathesis of acyclic dienes using Ru or Mo catalysts. researchgate.netwikipedia.org | High functional group tolerance; access to complex, substituted cyclooctenes. researchgate.net | Control of E/Z selectivity can be difficult. researchgate.net |

| Diastereoselective Addition | Nucleophilic 1,2-addition to trans-cyclooctenone precursors. google.com | High diastereoselectivity, access to specific isomers. google.com | Requires synthesis of the enone precursor. google.com |

Expansion of Reactivity Profiles and Catalytic Systems for Cyclooctenols

While the reactivity of trans-cyclooctenes in bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines is well-established, researchers are actively exploring a broader range of transformations and catalytic systems to unlock new synthetic applications for cyclooctenols. nih.govnih.gov

Transition Metal Catalysis: Transition metal catalysis offers a versatile platform for the functionalization of cyclooctenols. Catalytic systems can be designed to achieve novel cycloisomerization reactions or to enable site-selective C-H functionalization, providing access to complex molecular architectures that are otherwise difficult to synthesize. mdpi.commit.edu For example, titanocene (B72419) dicarbonyl has been shown to catalyze the cycloisomerization of enynes to produce 1,4-dienes, a transformation that could be applied to appropriately substituted cyclooctenol systems. mit.edu The development of directing groups that can transiently coordinate to a metal center and the substrate allows for the functionalization of otherwise inert C-H bonds, expanding the synthetic utility of the cyclooctene (B146475) scaffold. mdpi.com

Organocatalysis: Asymmetric organocatalysis is a rapidly growing field that provides a green and sustainable alternative to metal-based catalysts. wikipedia.org Chiral organic molecules, such as proline and its derivatives or imidazolidinones, can catalyze a variety of transformations, including cycloadditions and cyclizations, with high enantioselectivity. wikipedia.orgyoutube.commdpi.com These catalysts operate through the formation of transient iminium or enamine intermediates, which activate the substrate towards nucleophilic or electrophilic attack. wikipedia.org The application of organocatalysis to reactions involving cyclooctenols could enable the enantioselective synthesis of complex bicyclic structures, which are prevalent in biologically active natural products. mdpi.comnih.govchemrxiv.org

Expanding Bioorthogonal Reactions: Beyond the well-known tetrazine ligation, research is ongoing to expand the repertoire of bioorthogonal reactions involving trans-cyclooctenes. This includes the development of novel click-to-release strategies where the cycloaddition event triggers the cleavage of a carbamate, ester, or even a remarkably stable ether linkage from the cyclooctene scaffold. nih.gov Mechanistic studies have revealed that the elimination process is largely governed by the formation of a rapidly eliminating 1,4-dihydropyridazine tautomer. nih.gov Furthermore, the strain-promoted alkyne-nitrone cycloaddition (SPANC) is another powerful bioorthogonal tool whose principles could be extended to new reactions involving strained alkenes like cyclooctenols. acs.org

| Catalytic System | Type of Transformation | Potential Application for Cyclooctenols |

| Transition Metal Catalysis | Cycloisomerization, C-H Functionalization mdpi.commit.edu | Synthesis of complex polycyclic frameworks. |

| Organocatalysis | Asymmetric Cycloadditions, Michael Additions wikipedia.orgnih.gov | Enantioselective synthesis of bicyclic natural product cores. |

| Biocatalysis (Enzymes) | Asymmetric reduction, oxidation, hydrolysis | Stereoselective synthesis and resolution of chiral cyclooctenols. |

Advanced Computational Design of Strained Cyclooctene Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of strained molecules like this compound. rsc.orgnih.gov These methods provide deep mechanistic insights and guide the rational design of new reagents with tailored properties.

Predicting Reactivity and Selectivity: The distortion/interaction model (also known as the activation strain model) is a powerful computational framework used to analyze the activation barriers of cycloaddition reactions. scispace.comnih.gov This model deconstructs the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between the distorted reactants. nih.gov For strained alkenes like trans-cyclooctenes, the high ground-state energy (strain) reduces the distortion energy needed to reach the transition state, leading to significantly enhanced reaction rates. nih.gov DFT calculations have been successfully used to predict second-order rate constants for bioorthogonal reactions, creating "reactivity heat maps" that guide the selection of optimal reaction partners. scispace.com

Elucidating Reaction Mechanisms: Computational studies are crucial for elucidating complex reaction mechanisms and rationalizing experimental observations. rsc.orgorientjchem.org For instance, DFT calculations have been used to investigate the solvent-controlled chemodivergence in gold-catalyzed cycloisomerizations, explaining why different products are formed in different solvents. rsc.org In the context of cycloadditions, computational analysis can determine whether a reaction proceeds through a concerted or stepwise mechanism and can predict the site- and regio-selectivity of reactions involving unsymmetrical reactants. mdpi.com These mechanistic insights are vital for optimizing reaction conditions and controlling product outcomes.

Designing Novel Reagents: A key future direction is the in silico design of new trans-cyclooctene derivatives with enhanced reactivity, stability, and specific physicochemical properties. google.com Computational screening can rapidly evaluate a library of virtual compounds, identifying candidates with optimized geometries and electronic structures for a desired application. nih.gov For example, calculations have shown that fusing a cyclopropane (B1198618) ring to the cyclooctyne (B158145) core enforces a conformation that lowers the activation barrier for cycloadditions. rsc.org Similar principles can be applied to the design of next-generation cyclooctenol-based reagents with superior performance in bioorthogonal labeling and other synthetic applications.

| Computational Method | Application | Key Insights for Cyclooctenols |

| Density Functional Theory (DFT) | Calculating reaction profiles, transition states. rsc.orgnih.gov | Predicts reaction rates and elucidates mechanisms. scispace.comrsc.org |

| Distortion/Interaction Model | Analyzing activation barriers of cycloadditions. scispace.comnih.gov | Explains high reactivity based on release of ring strain. |

| Neural Network Potentials | Expediting exploration of reaction pathways. arxiv.org | Rapidly identifies kinetically relevant pathways and predicts stereoselectivity. |

Integration with Flow Chemistry for Scalable and Sustainable Synthesis

The translation of synthetic methodologies from the laboratory to industrial-scale production requires processes that are scalable, safe, and sustainable. Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of strained compounds like this compound. seqens.com

Scalability and Safety: Flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for precise control over reaction parameters and the safe handling of highly reactive or hazardous intermediates. researchgate.netrsc.org The small reactor volumes minimize the risk associated with exothermic events or the accumulation of unstable species. rsc.org Scaling up a flow process is often achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is more straightforward than re-optimizing a large-scale batch reactor. seqens.com As demonstrated in the photochemical synthesis of trans-cyclooctenes, flow systems can be designed for multi-gram and potentially kilogram-scale production. udel.edu

Sustainability and Green Chemistry: Flow chemistry aligns with several principles of green chemistry. beilstein-journals.org The enhanced control over reaction conditions often leads to higher yields and selectivities, reducing waste generation. beilstein-journals.org Continuous processes can minimize solvent usage and energy consumption compared to batch methods. seqens.com Furthermore, flow systems facilitate the use of immobilized catalysts or reagents in packed-bed reactors, which simplifies product purification and allows for catalyst recycling, further enhancing the sustainability of the process. researchgate.net The integration of in-line purification and analysis techniques can lead to fully automated, multi-step continuous syntheses, transforming the production of complex molecules. rsc.orgnih.gov

Enabling Novel Transformations: The unique reaction environment in microreactors can enable transformations that are difficult or impossible to achieve in batch. "Flash chemistry" in flow reactors allows for extremely fast reactions to be conducted in a highly controlled manner, generating reactive intermediates that can be immediately trapped in a subsequent step. beilstein-journals.org This approach has been used for the multi-step synthesis of complex ring systems, such as cyclopropanes, by safely generating and consuming hazardous diazo species in situ. rsc.org Applying these principles to the synthesis and functionalization of cyclooctenols could unlock new and efficient reaction pathways.

| Feature of Flow Chemistry | Advantage for Cyclooctenol Synthesis |

| Enhanced Heat/Mass Transfer | Improved safety, higher yields, and better selectivity. researchgate.net |

| Small Reactor Volumes | Safe handling of strained, high-energy molecules and hazardous reagents. rsc.org |

| Linear Scalability | Straightforward transition from laboratory-scale to production-scale. udel.eduseqens.com |

| Process Automation | Integration of synthesis, purification, and analysis for efficient multi-step processes. nih.gov |

| Sustainability | Reduced solvent and energy consumption; potential for catalyst recycling. seqens.combeilstein-journals.org |

Q & A

Q. What protocols ensure reproducibility in this compound-based studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.